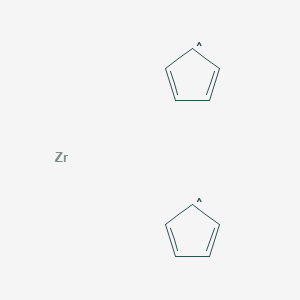

Bis(cyclopentadienyl)zirconium dihydride; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(cyclopentadienyl)zirconium dihydride, also known as Zirconcene dihydride, is a compound with the empirical formula C10H12Zr . It is a catalyst that is often used in research and development .

Molecular Structure Analysis

The molecular structure of Bis(cyclopentadienyl)zirconium dihydride can be represented by the SMILES string [H][Zr][H].[CH]1[CH][CH][CH][CH]1.[CH]2[CH][CH][CH][CH]2 .Chemical Reactions Analysis

Bis(cyclopentadienyl)zirconium dihydride is known to be involved in various chemical reactions. For instance, it has been used in the conversion of amides to aldehydes . It also plays a role in the functionalization of olefins and alkynes .Physical And Chemical Properties Analysis

Bis(cyclopentadienyl)zirconium dihydride is a powder with a molecular weight of 223.43 . It is considered a catalyst and is suitable for reactions involving zirconium .科学的研究の応用

Catalytic Applications

Bis(cyclopentadienyl)zirconium compounds have been demonstrated to serve as efficient catalysts in numerous chemical reactions. For instance, they catalyze the highly selective formation of β-alkoxy alcohols via ring-opening reactions of epoxides with alcohols, showcasing high regio- and stereoselectivity (Kantam, Aziz, Jeyalakshmi, & Likhar, 2003). Similarly, these compounds facilitate the alkylation of heteroaromatics and the synthesis of bis(indolyl)methanes, indicating their broad applicability in organic synthesis (Kantam, Aziz, & Likhar, 2004).

Radiation Studies

Bis(cyclopentadienyl)zirconium dichloride's interaction with gamma radiation has been studied, with electron paramagnetic resonance spectroscopy revealing the formation of cyclopentadienyl radicals, providing insights into the radiation stability of such compounds (Çalişkan & Çalişkan, 2017).

Polymerization Catalysts

These compounds have been shown to promote the dehydrogenation of amineboranes, indicating their potential in hydrogen storage and release applications (Pun, Lobkovsky, & Chirik, 2007). Moreover, bis(cyclopentadienyl)zirconium dichloride has been utilized in the synthesis of high molecular weight polyethylene via ethylene polymerization, highlighting its role in the development of new polymer materials (Fisch et al., 2009).

Molecular Structure and Stability

Investigations into the molecular structure and stability of bis(cyclopentadienyl)zirconium compounds have provided valuable insights into their thermal behavior and decomposition kinetics. Such studies are crucial for their application in high-temperature processes and for understanding their longevity and safety in industrial applications (Azimfar, Kohsari, & Pourmortazavi, 2009).

Novel Complex Formation

Research has also focused on the formation of novel complexes involving bis(cyclopentadienyl)zirconium compounds, such as the synthesis of stable five-membered cyclic alkynes, which are significant for the development of new organic synthesis methodologies and materials (Suzuki, Nishiura, & Wakatsuki, 2002).

Safety and Hazards

作用機序

Target of Action

The primary targets of Bis(cyclopentadienyl)zirconium(IV) dihydride are olefins and alkynes . It acts as a catalyst in their polymerization , promoting the formation of polymers.

Mode of Action

Bis(cyclopentadienyl)zirconium(IV) dihydride interacts with its targets (olefins and alkynes) by facilitating their polymerization . This interaction leads to the formation of polymers, which are large molecules composed of repeated subunits.

Biochemical Pathways

The compound affects the polymerization pathway of olefins and alkynes . By acting as a catalyst, it accelerates the reaction rate, leading to the rapid formation of polymers. The downstream effects include the production of high-density polyethylene and other polymers .

Pharmacokinetics

Instead, it remains in the reaction environment and facilitates the polymerization process .

Result of Action

The molecular and cellular effects of Bis(cyclopentadienyl)zirconium(IV) dihydride’s action are the formation of polymers from olefins and alkynes . These polymers have various applications, including the production of plastics, resins, and other materials .

Action Environment

The action, efficacy, and stability of Bis(cyclopentadienyl)zirconium(IV) dihydride are influenced by environmental factors. It is sensitive to air and moisture , and thus, it should be stored in an inert atmosphere and kept in a dark place . Its reactivity can also be affected by the presence of other substances in the reaction environment .

特性

InChI |

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWIXEBCYIMCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.[Zr] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(cyclopentadienyl)zirconium(IV) dihydride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)